molecular formula C7H5N3O3 B3003267 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 1632286-28-2

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one

Cat. No.: B3003267
CAS No.: 1632286-28-2
M. Wt: 179.135
InChI Key: ZMMALYZUVYGNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-A]pyrazine core with a nitro group at the 7-position. The presence of the nitro group imparts distinct chemical properties, making it a valuable scaffold for various applications.

Preparation Methods

The synthesis of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with a suitable aldehyde followed by nitration can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, which can be further functionalized.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as optoelectronic devices and sensors.

Comparison with Similar Compounds

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one can be compared with other similar compounds, such as:

    Imidazo[1,2-A]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents. They are also studied for their biological activities and synthetic applications.

    Pyrrolo[1,2-A]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different chemical properties and reactivity.

    Pyrazolo[1,2-A]pyridines: These compounds have a pyridine ring and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-nitro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h1-4H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMALYZUVYGNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.